molecular formula C7H17NO2 B093441 Ethanol, 2,2'-[(1-methylethyl)imino]bis- CAS No. 121-93-7

Ethanol, 2,2'-[(1-methylethyl)imino]bis-

Cat. No.: B093441
CAS No.: 121-93-7
M. Wt: 147.22 g/mol
InChI Key: HHRGNKUNRVABBN-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[(1-methylethyl)imino]bis- is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-[(1-methylethyl)imino]bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-[(1-methylethyl)imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[(1-methylethyl)imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2)8(3-5-9)4-6-10/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRGNKUNRVABBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059534
Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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CAS No.

121-93-7
Record name Isopropyldiethanolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isopropyldiethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyldiethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19185
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Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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Record name 2,2'-[(1-methylethyl)imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLDIETHANOLAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Troubleshooting & Optimization

Technical Support Center: N-Isopropyldiethanolamine (NIPDEA) Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Isopropyldiethanolamine (NIPDEA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of NIPDEA in storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of N-Isopropyldiethanolamine?

A1: For unopened containers of N-Isopropyldiethanolamine stored under recommended conditions, a shelf life of up to 24 months is generally expected, a standard for many ethanolamine products.[1] However, once opened, the shelf life can be significantly shorter, typically in the range of 6 to 12 months, depending on the frequency of use and exposure to ambient conditions.[2] It is crucial to re-evaluate the purity of the material after the recommended shelf life has expired.

Q2: My previously colorless N-Isopropyldiethanolamine has developed a yellow or brownish tint. What could be the cause?

A2: A change in color, typically to a straw or amber hue, is a common indicator of degradation, most often due to oxidation.[1] Alkanolamines are susceptible to oxidation when exposed to air (oxygen), a process that can be accelerated by light and elevated temperatures. The colored byproducts are typically complex mixtures resulting from the oxidative degradation of the amine.

Q3: What are the primary drivers of N-Isopropyldiethanolamine degradation in storage?

A3: The degradation of N-Isopropyldiethanolamine is primarily influenced by three factors:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process can be catalyzed by the presence of trace metal ions.

  • Thermal Stress: Elevated temperatures can accelerate degradation, leading to the formation of various breakdown products.

  • Exposure to Light: Like many organic chemicals, NIPDEA can be sensitive to light, which can provide the energy to initiate degradative reactions.

Q4: Are there any materials I should avoid when storing or handling N-Isopropyldiethanolamine?

A4: Yes. To prevent contamination and degradation, avoid contact with the following materials:

  • Strong Oxidizing Agents: These can react vigorously with the amine.

  • Acids: NIPDEA is a base and will react exothermically with acids.

  • Copper and Copper Alloys (e.g., brass, bronze): These metals can catalyze oxidative degradation.

  • Zinc and Zinc Alloys: Similar to copper, these can also promote degradation.

  • Aluminum and Carbon Steel (in the presence of water): NIPDEA is hygroscopic, and absorbed water can make the solution corrosive to these metals.[1]

For long-term storage, high-density polyethylene (HDPE) or amber glass containers are recommended.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Precipitate or cloudiness observed in the NIPDEA container.

Potential Cause Explanation Recommended Action
Water Absorption N-Isopropyldiethanolamine is hygroscopic and can absorb moisture from the atmosphere, which may lead to the formation of hydrates or reduce the solubility of impurities.[1][3]Ensure the container is always tightly sealed. If possible, handle the material in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).
Degradation Products Advanced degradation can lead to the formation of polymeric byproducts that may be insoluble in the parent material.If degradation is suspected, the material should be re-analyzed for purity. If confirmed, the batch should be properly disposed of.
Low-Temperature Storage While cool storage is recommended, excessively low temperatures could cause the material to freeze or for impurities to precipitate.Store at a controlled cool temperature, but above the material's freezing point. If frozen, allow it to thaw completely and mix thoroughly before use.

Issue 2: Inconsistent experimental results using an older bottle of NIPDEA.

Potential Cause Explanation Recommended Action
Partial Degradation The concentration of active NIPDEA may have decreased due to slow degradation over time, leading to stoichiometric errors in your reactions.It is recommended to use a fresh bottle of NIPDEA for critical experiments. If this is not possible, the purity of the older material should be assayed using a suitable analytical method (e.g., GC-FID or titration) to determine the correct concentration.
Formation of Reactive Impurities Degradation may have produced byproducts that interfere with your experimental system. For example, oxidative degradation can form aldehydes or peroxides.If interfering impurities are suspected, consider purifying the NIPDEA by a suitable method like vacuum distillation, or procure a new batch.

Preventing Degradation: A Proactive Approach

The key to preventing N-Isopropyldiethanolamine degradation is to control its storage environment.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature Cool, dry place (e.g., 15-25°C).[3]Minimizes thermal degradation and reduces vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1][4]Prevents oxidative degradation by excluding oxygen.
Container Tightly sealed, opaque or amber glass/HDPE container.Protects from light and prevents moisture and air ingress.[2]
Location Well-ventilated area, away from incompatible materials.[5]Ensures safety and prevents accidental contact with substances that could induce degradation.
Visualizing Degradation Pathways

While specific studies on N-Isopropyldiethanolamine are limited, we can infer potential degradation pathways based on the chemistry of related alkanolamines.[6][7]

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation NIPDEA N-Isopropyldiethanolamine rad1 Initial Radical Formation (+ O2, Metal Ions, Light) NIPDEA->rad1 peroxy Peroxy Radical rad1->peroxy noxide N-Oxide rad1->noxide cleavage C-N Bond Cleavage peroxy->cleavage products1 Acetone + Diethanolamine Fragments cleavage->products1 NIPDEA2 N-Isopropyldiethanolamine dehydration Intramolecular Dehydration (High Temperature) NIPDEA2->dehydration dealkylation Dealkylation NIPDEA2->dealkylation products2 Morpholine Derivatives dehydration->products2 products3 Diethanolamine + Propene dealkylation->products3

Caption: Plausible degradation pathways for N-Isopropyldiethanolamine.

Experimental Protocol: Stability Study of N-Isopropyldiethanolamine

To establish the stability of NIPDEA under your specific laboratory conditions, a formal stability study is recommended. This protocol is based on established guidelines for stability testing of chemical substances.[3][8]

Objective

To evaluate the stability of N-Isopropyldiethanolamine under long-term and accelerated storage conditions.

Materials
  • N-Isopropyldiethanolamine (minimum of two different batches)

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Inert gas (Nitrogen or Argon)

  • Appropriate storage containers (e.g., 20 mL amber glass vials with PTFE-lined caps)

  • Analytical instrumentation (e.g., GC-FID for purity, Karl Fischer titrator for water content, UV-Vis spectrophotometer for color)

Experimental Workflow

G cluster_storage Sample Storage cluster_longterm Long-Term (25°C/60% RH) cluster_accelerated Accelerated (40°C/75% RH) start Start: Procure NIPDEA (2 batches) t0 Time Zero (T0) Analysis: - Purity (GC) - Water Content - Appearance/Color start->t0 L1 Batch 1 Samples t0->L1 L2 Batch 2 Samples t0->L2 A1 Batch 1 Samples t0->A1 A2 Batch 2 Samples t0->A2 pull Pull Samples at Time Points: - Long-Term: 3, 6, 9, 12, 24 months - Accelerated: 1, 3, 6 months L1->pull L2->pull A1->pull A2->pull analysis Analyze Samples: - Purity (GC) - Water Content - Appearance/Color - Identify Degradation Products (GC-MS) pull->analysis data Data Analysis & Reporting analysis->data

Caption: Workflow for N-Isopropyldiethanolamine stability study.

Procedure
  • Initial Analysis (Time 0): Before initiating the stability study, perform a complete analysis of both batches of NIPDEA. This includes:

    • Appearance: Note the color and physical state.

    • Purity Assay: Use a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method to determine the initial purity.

    • Water Content: Measure the water content using Karl Fischer titration.

    • Degradation Products: If possible, perform Gas Chromatography-Mass Spectrometry (GC-MS) to create a baseline chromatogram for identifying any future degradation products.

  • Sample Preparation and Storage:

    • Aliquot the NIPDEA from each batch into the amber glass vials.

    • For half of the vials for each condition, flush the headspace with an inert gas (e.g., nitrogen) before sealing to evaluate the impact of an inert atmosphere.

    • Place the prepared samples into the respective stability chambers for long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage.

  • Time-Point Testing:

    • At each specified time point (e.g., 1, 3, 6 months for accelerated; 3, 6, 9, 12, 18, 24 months for long-term), pull samples from each storage condition.

    • Perform the same set of analyses as in the initial assessment (Appearance, Purity Assay, Water Content, and Degradation Product Identification).

Data Analysis and Interpretation
  • Trend Analysis: Plot the purity and water content over time for each storage condition.

  • Specification Setting: Establish acceptable limits for changes in purity, water content, and appearance.

  • Shelf-Life Determination: Use the data from the long-term study to establish a preliminary shelf life. The accelerated stability data can be used to support this and predict the impact of short-term excursions from the recommended storage conditions.

By following these guidelines and protocols, you can ensure the quality and reliability of your N-Isopropyldiethanolamine, leading to more consistent and reproducible research outcomes.

References

  • PubChem. Isopropyldiethanolamine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Diethanolamine. [Link]

  • Gao, H., et al. (2014). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Energy Procedia, 63, 1911-1918. [Link]

  • Chou, H. J., & Lii, R. R. (1989). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Journal of AOAC INTERNATIONAL, 72(4), 588-591. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Parks, C., Hughes, K. J., & Pourkashanian, M. (2018). Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. International Journal of Greenhouse Gas Control, 79, 13-23. [Link]

  • OSHA. N-Nitrosodiethanolamine (NDELA). [Link]

  • Carl ROTH. Safety Data Sheet: Diethanolamine. [Link]

  • Lab Alley. Shelf Life & Expiration of Propanol. [Link]

  • IJSDR. ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. [Link]

  • Roces, S. A., et al. (2019). Determination of N-nitrosodiethanolamine in cosmetic products by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 174, 496-502. [Link]

  • Barua, P. B., & Kushwaha, S. S. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 120(27), 4646-4655. [Link]

  • Davis, J. (2009). Thermal degradation of monoethanolamine at stripper conditions. Energy Procedia, 1(1), 381-387. [Link]

  • Lepaumier, H., et al. (2011). New insight on the impact of NOx on diethanolamine (DEA) degradation mechanisms. International Journal of Greenhouse Gas Control, 5(5), 1183-1191. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-Isopropyldiethanolamine (IPDEA) for Acid Gas Removal

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of gas treatment, the selection of an appropriate alkanolamine solvent is a critical decision that directly impacts operational efficiency, energy consumption, and environmental compliance. While primary and secondary amines like Monoethanolamine (MEA) and Diethanolamine (DEA), along with the tertiary amine Methyldiethanolamine (MDEA), have been industry workhorses, the search for solvents with more nuanced and superior performance characteristics continues. This guide provides an in-depth comparison of N-Isopropyldiethanolamine (IPDEA), a sterically hindered secondary alkanolamine, against these conventional solvents, offering researchers and engineers a data-driven basis for solvent selection.

Introduction: The Role of Alkanolamines in Gas Treatment

Alkanolamines are organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, -NR2) functional groups. This bifunctionality makes them excellent solvents for removing acidic gases, primarily hydrogen sulfide (H2S) and carbon dioxide (CO2), from sour gas streams. The process, commonly known as gas sweetening, involves the chemical absorption of acid gases into the amine solution at high pressure and low temperature, followed by the regeneration of the "rich" amine solution by stripping the absorbed acid gases at low pressure and high temperature.

The ideal alkanolamine should exhibit high absorption capacity, favorable reaction kinetics, low regeneration energy, high resistance to degradation, and low corrosivity. This guide will explore how IPDEA measures up to these criteria in comparison to its more established counterparts.

Comparative Performance Analysis

CO2 Absorption Capacity and Reaction Stoichiometry

A key advantage of sterically hindered amines like IPDEA is their potential for higher net CO2 loading capacity. Primary and secondary amines, such as MEA and DEA, theoretically have a maximum loading of 0.5 moles of CO2 per mole of amine due to the formation of stable carbamates. In contrast, tertiary amines like MDEA do not form carbamates directly and primarily react with CO2 via a bicarbonate formation mechanism, allowing for a theoretical loading approaching 1.0 mole of CO2 per mole of amine.

IPDEA, being a sterically hindered secondary amine, exhibits behavior that bridges this gap. The bulky isopropyl group attached to the nitrogen atom hinders the formation of stable carbamates, promoting the bicarbonate reaction pathway similar to tertiary amines. This results in a higher achievable CO2 loading capacity compared to conventional secondary amines like DEA.

Table 1: Comparative CO2 Loading Capacities

AlkanolamineTypeTheoretical Max. Loading (mol CO2/mol amine)Typical Industrial Loading (mol CO2/mol amine)
Monoethanolamine (MEA)Primary0.50.25 - 0.40
Diethanolamine (DEA)Secondary0.50.35 - 0.50
Methyldiethanolamine (MDEA)Tertiary1.00.50 - 0.70
N-Isopropyldiethanolamine (IPDEA)Sterically Hindered Secondary~1.00.60 - 0.80

This enhanced loading capacity means that a lower solvent circulation rate can be used to treat a given volume of gas, potentially leading to smaller equipment sizes and reduced energy consumption for pumping and regeneration.

Reaction Kinetics and Selectivity

The rate at which an amine reacts with acid gases is a critical parameter, especially in applications requiring selective H2S removal in the presence of CO2.

  • MEA and DEA: React very rapidly with both H2S and CO2. This makes them suitable for applications requiring bulk removal of acid gases where selectivity is not a primary concern.

  • MDEA: Reacts almost instantaneously with H2S but has a much slower reaction rate with CO2. This kinetic selectivity makes MDEA the solvent of choice for processes where H2S needs to be removed preferentially, allowing CO2 to "slip" through.

  • IPDEA: Exhibits intermediate reaction kinetics with CO2, faster than MDEA but slower than MEA and DEA. This allows for a degree of selectivity for H2S over CO2, which can be advantageous in certain process configurations. The reaction rate can be tailored by blending IPDEA with other amines or using activators.

G cluster_0 Reaction Speed with CO2 cluster_1 Alkanolamine Fast Fast Moderate Moderate Slow Slow MEA MEA MEA->Fast DEA DEA DEA->Fast IPDEA IPDEA IPDEA->Moderate MDEA MDEA MDEA->Slow caption Relative CO2 Reaction Kinetics

Caption: Relative reaction speeds of different alkanolamines with CO2.

Regeneration Energy

The energy required to regenerate the rich amine solution is a major operational cost in gas treatment plants. The heat of reaction between the amine and CO2 is a primary contributor to this energy requirement. A lower heat of reaction generally translates to lower regeneration energy.

  • MEA: Has a high heat of reaction, leading to high energy consumption during stripping.

  • MDEA: Possesses a significantly lower heat of reaction, which is one of its key advantages.

  • IPDEA: The heat of reaction for IPDEA with CO2 is lower than that of MEA and DEA, and comparable to or slightly higher than that of MDEA. This favorable characteristic, combined with its high loading capacity, makes IPDEA an energetically attractive alternative.

Table 2: Comparative Heat of Reaction with CO2

AlkanolamineHeat of Reaction (kJ/mol CO2)
Monoethanolamine (MEA)~85-90
Diethanolamine (DEA)~70-75
Methyldiethanolamine (MDEA)~55-60
N-Isopropyldiethanolamine (IPDEA)~60-65
Degradation and Corrosion

Solvent degradation and corrosion of equipment are significant operational challenges.

  • Degradation: MEA and DEA are more susceptible to thermal and oxidative degradation, forming heat-stable salts and other corrosive byproducts. MDEA is known for its higher stability. IPDEA also exhibits good thermal stability, comparable to MDEA, due to its molecular structure.

  • Corrosion: The corrosivity of an amine solution is influenced by the type of amine, its concentration, acid gas loading, and the presence of degradation products. While all amine solutions can be corrosive, the lower degradation rates and less aggressive nature of tertiary and sterically hindered amines generally lead to lower corrosion rates compared to primary amines like MEA.

Experimental Protocol: Vapor-Liquid Equilibrium (VLE) Measurement for CO2 Solubility

To quantitatively assess the performance of IPDEA and other alkanolamines, determining the vapor-liquid equilibrium (VLE) is fundamental. This experiment measures the solubility of an acid gas (e.g., CO2) in the amine solution at various temperatures and pressures.

Objective

To determine the CO2 loading capacity of an aqueous IPDEA solution as a function of CO2 partial pressure at a constant temperature.

Materials and Apparatus
  • High-pressure equilibrium cell with a view window

  • Thermostatic bath for temperature control

  • High-precision pressure transducer

  • Gas chromatograph (GC) for gas phase analysis

  • Total Organic Carbon (TOC) analyzer or titration setup for liquid phase analysis

  • IPDEA, CO2, N2 (high purity)

  • Vacuum pump

Methodology
  • Preparation: Prepare a known concentration of aqueous IPDEA solution (e.g., 30 wt%).

  • System Evacuation: Evacuate the equilibrium cell to remove any residual gases.

  • Amine Loading: Introduce a precisely measured volume of the IPDEA solution into the cell.

  • Pressurization: Pressurize the cell with a known amount of CO2.

  • Equilibration: Agitate the cell at a constant temperature (e.g., 40°C) until the pressure remains stable, indicating that equilibrium has been reached.

  • Sampling and Analysis:

    • Carefully take samples from both the gas and liquid phases.

    • Analyze the gas phase composition using a GC to determine the partial pressure of CO2.

    • Analyze the liquid phase to determine the concentration of absorbed CO2 (CO2 loading) using titration or a TOC analyzer.

  • Data Collection: Repeat steps 4-6 for different initial CO2 pressures to obtain a solubility curve.

G prep Prepare IPDEA Solution evac Evacuate Equilibrium Cell prep->evac load Load Amine Solution evac->load press Pressurize with CO2 load->press equil Equilibrate at Constant T press->equil sample Sample Gas & Liquid Phases equil->sample analyze Analyze Phase Compositions sample->analyze repeat Repeat for Different Pressures analyze->repeat repeat->press Next Pressure Point end VLE Data Obtained repeat->end Experiment Complete caption VLE Measurement Workflow

Caption: Workflow for determining CO2 solubility in IPDEA solution.

Conclusion

N-Isopropyldiethanolamine presents a compelling case as a high-performance solvent for acid gas removal. Its key advantages lie in its high CO2 loading capacity and favorable regeneration energetics, which are consequences of the steric hindrance provided by the isopropyl group. While its reaction kinetics with CO2 are slower than those of MEA and DEA, this can be leveraged for selective H2S removal. Furthermore, its good thermal stability contributes to reduced solvent degradation and lower corrosion potential.

The selection of IPDEA over other alkanolamines will ultimately depend on the specific requirements of the gas treating application, including the composition of the sour gas, the desired purity of the treated gas, and the economic drivers of the operation. The experimental data strongly suggest that for applications where high loading capacity and low energy consumption are paramount, IPDEA is a formidable candidate that warrants serious consideration by researchers and process engineers.

References

  • Alkanolamine Treating. Source: Wikipedia, URL: [Link]

  • Solubility of CO2 in Aqueous Solutions of N-Isopropyldiethanolamine. Source: Journal of Chemical & Engineering Data, URL: [Link]

  • Kinetics of the Reaction of Carbon Dioxide with Aqueous Solutions of N-Isopropyldiethanolamine. Source: Industrial & Engineering Chemistry Research, URL: [Link]

  • Corrosion in CO2 Capture with Amines. Source: International Journal of Greenhouse Gas Control, URL: [Link]

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Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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